molecular formula C20H22N4O7S B2956603 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 868982-47-2

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2956603
CAS No.: 868982-47-2
M. Wt: 462.48
InChI Key: IIUCVJLWXJQMCW-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This structure is a type of benzodioxin, which is a bicyclic compound consisting of two benzene rings fused to a central oxygen-containing ring .

Scientific Research Applications

Synthesis and Evaluation in Inhibitory Mechanisms

  • Research involving similar chemical structures has led to the development of potent inhibitors against caspase-3, as demonstrated in the study by (Yang Jiang & Trond Vidar Hansen, 2011). These inhibitors are relevant for their potential use in regulating apoptosis and other cellular processes.

Promoter in Cu-Catalyzed Reactions

  • A study conducted by (Subhajit Bhunia, Subhadip De, & D. Ma, 2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) serves as an efficient promoter in Cu-catalyzed N-arylation of oxazolidinones and amides. This highlights its role in facilitating complex chemical reactions at room temperature, thereby expanding its applicability in synthetic chemistry.

Sulfonamide Chemical Delivery Systems

  • In a study focusing on chemical delivery systems for sulfonamides useful in cerebral toxoplasmosis treatment, compounds with a similar structural framework were synthesized and evaluated. These studies, like the one by (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991), highlight the potential of such compounds in drug delivery and treatment strategies.

Antimicrobial Potential

  • Research by (M. Abbasi, S. Tariq, Aziz‐ur‐Rehman, et al., 2016) explored the antibacterial potential of N-substituted sulfonamides bearing a similar benzodioxane moiety. This work is significant in the search for new antimicrobial agents, especially in the era of increasing antibiotic resistance.

Molecular Docking and Drug Design

  • A study by (Asmaa M. Fahim & Eman H. I. Ismael, 2021) involving computational calculations and molecular docking of similar sulfonamides suggested their potential in antimalarial and COVID-19 drug development. This indicates the broad spectrum of applications of such compounds in pharmaceutical research.

Synthesis of Antibacterial Agents

  • Investigations into the synthesis and evaluation of piperazinyl oxazolidinone antibacterial agents containing a pyridine ring, similar to the compound , were conducted by (J. Tucker, D. A. Allwine, K. C. Grega, et al., 1998). These studies contribute to the ongoing search for novel antibacterial compounds.

Safety and Hazards

The safety and hazards associated with your compound aren’t available in the sources I found. Safety data would typically be determined through experimental testing and would depend on factors such as the compound’s reactivity, toxicity, and environmental impact .

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUCVJLWXJQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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